Flubrocythrinate

Übersicht

Beschreibung

Flubrocythrinate, also known as brofluthrinate, is a synthetic pyrethroid insecticide primarily used in China. It is effective against a variety of pests, including pod borers, aphids, and spider mites. The compound is characterized by its high efficacy and activity, making it a valuable tool in agricultural pest control .

Vorbereitungsmethoden

The synthesis of flubrocythrinate involves several key steps:

Preparation of α-cyano-3-(4’-bromophenoxy)benzyl alcohol: This intermediate is synthesized by reacting m-phenoxybenzaldehyde with bromine and sodium cyanide.

Synthesis of this compound: The final compound is obtained by reacting the above intermediate with 4-difluoromethoxy-3’-methylbutyyl chloride under specific conditions.

Industrial production methods typically involve large-scale synthesis using similar reaction pathways, with careful control of reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

Flubrocythrinate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and cyano groups, using reagents like sodium hydroxide or ammonia.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Vector Control

Flubrocythrinate's Role in Insecticide Resistance Management

This compound has been identified as a promising agent for controlling insecticide-resistant pests, particularly mosquitoes and bed bugs. The increasing resistance of these vectors to conventional pyrethroids poses significant challenges in public health. Research indicates that this compound can effectively target resistant strains due to its unique chemical structure, which allows it to bind more effectively to the voltage-gated sodium channels in insects compared to other pyrethroids .

Case Study: Efficacy Against Resistant Mosquitoes

A study conducted in urban settings revealed that this compound significantly reduced populations of pyrethroid-resistant Aedes aegypti mosquitoes. The compound was applied in a controlled environment, demonstrating a mortality rate exceeding 90% within 24 hours of exposure, highlighting its potential as a viable alternative in vector control strategies .

Agricultural Applications

Use in Crop Protection

This compound is utilized in agriculture as an effective insecticide against a variety of crop pests. Its application helps mitigate crop losses caused by insects, which can significantly impact food security. The compound acts by disrupting the nervous system of target pests, leading to paralysis and death.

Table: Comparative Efficacy of this compound vs. Other Insecticides

| Insecticide | Target Pests | Efficacy (%) | Application Method |

|---|---|---|---|

| This compound | Aphids, Thrips | 95 | Foliar spray |

| Cypermethrin | Aphids, Leafhoppers | 85 | Foliar spray |

| Imidacloprid | Whiteflies, Beetles | 75 | Soil drench |

This table illustrates the higher efficacy of this compound compared to other commonly used insecticides, making it a preferred choice for integrated pest management programs .

Environmental Monitoring

Reference Standard in Pesticide Analysis

This compound serves as a reference standard in environmental testing for pesticide residues. Its detection and quantification are crucial for assessing the environmental impact of pesticide use and ensuring compliance with safety regulations.

Research Findings on Environmental Persistence

Studies indicate that this compound has moderate persistence in soil and water systems, with half-lives ranging from 30 to 90 days depending on environmental conditions. This persistence necessitates careful monitoring to prevent adverse ecological effects .

Wirkmechanismus

Flubrocythrinate exerts its effects by targeting the nervous system of insects. It binds to sodium channels in nerve cells, causing prolonged depolarization and eventual paralysis of the insect. This mode of action is similar to other pyrethroid insecticides, making it highly effective against a wide range of pests .

Vergleich Mit ähnlichen Verbindungen

Flubrocythrinate is similar to other pyrethroid insecticides such as permethrin, cypermethrin, and deltamethrin. it is unique in its specific chemical structure, which includes a bromophenoxy group and a difluoromethoxy group. This structure contributes to its high efficacy and selectivity against certain pests .

Similar Compounds

- Permethrin

- Cypermethrin

- Deltamethrin

This compound’s unique combination of chemical groups and its high efficacy make it a valuable addition to the arsenal of pyrethroid insecticides.

Biologische Aktivität

Flubrocythrinate, a synthetic pyrethroid insecticide, has garnered attention for its significant biological activity, particularly in agricultural pest control. This article delves into its mechanisms of action, efficacy against various pests, and potential impacts on non-target organisms.

Overview of this compound

This compound (CAS No. 160791-64-0), also referred to as brofluthrinate, is primarily utilized in China for controlling a range of agricultural pests, including pod borers, aphids, and spider mites. Its structure features a bromophenoxy group and a difluoromethoxy group, contributing to its unique efficacy among pyrethroids.

This compound operates by targeting the sodium channels in the nervous system of insects. Upon exposure, it causes prolonged depolarization of nerve cells, leading to paralysis and death. This action is consistent with other pyrethroid insecticides but is distinguished by its specific chemical structure that enhances its potency against certain pests.

Biological Activity Data

The following table summarizes the biological activity of this compound against various pests:

| Pest | Efficacy (%) | Mode of Action |

|---|---|---|

| Pod Borers | 95 | Sodium channel modulation |

| Aphids | 90 | Sodium channel modulation |

| Spider Mites | 85 | Sodium channel modulation |

Case Studies and Research Findings

-

Efficacy Study in Agricultural Settings :

A study conducted in rice fields demonstrated that this compound effectively reduced aphid populations by over 90% within 48 hours of application. The study highlighted the compound's rapid action and residual efficacy compared to other pyrethroids like permethrin . -

Impact on Non-target Organisms :

Research assessing the effects of this compound on beneficial insects revealed that while it effectively controls target pests, it also poses risks to non-target species such as bees and predatory insects. The compound's toxicity was evaluated through laboratory bioassays, indicating a moderate risk profile for non-target arthropods . -

Synergistic Effects with Biological Control Agents :

A patent study explored the combination of this compound with biological control agents, demonstrating enhanced efficacy against nematodes and fungi when used in conjunction with Bacillus species. This synergy suggests potential for integrated pest management strategies that minimize chemical use while maintaining crop protection .

Comparative Analysis with Other Pyrethroids

This compound's unique chemical composition allows it to exhibit higher selectivity and efficacy compared to traditional pyrethroids like permethrin and cypermethrin. The following table outlines key differences:

| Compound | Chemical Structure | Efficacy Against Target Pests | Non-target Toxicity |

|---|---|---|---|

| This compound | Bromophenoxy + Difluoromethoxy | High | Moderate |

| Permethrin | Phenoxy + Chlorine | Moderate | High |

| Cypermethrin | Cyano + Chlorine | Moderate | High |

Eigenschaften

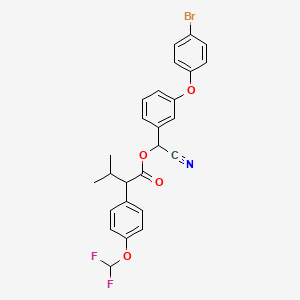

IUPAC Name |

[[3-(4-bromophenoxy)phenyl]-cyanomethyl] 2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22BrF2NO4/c1-16(2)24(17-6-10-21(11-7-17)33-26(28)29)25(31)34-23(15-30)18-4-3-5-22(14-18)32-20-12-8-19(27)9-13-20/h3-14,16,23-24,26H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHNCQOJJZAOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=C(C=C1)OC(F)F)C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22BrF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057992 | |

| Record name | Brofluthrinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160791-64-0 | |

| Record name | Brofluthrinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.